molecular formula C16H28O2 B14317931 Hexadeca-8,11-dienoic acid CAS No. 109051-12-9

Hexadeca-8,11-dienoic acid

Katalognummer: B14317931
CAS-Nummer: 109051-12-9
Molekulargewicht: 252.39 g/mol
InChI-Schlüssel: ZZIZDEKTTBZBJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexadeca-8,11-dienoic acid is a type of fatty acid characterized by the presence of two double bonds located at the 8th and 11th positions of its 16-carbon chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hexadeca-8,11-dienoic acid typically involves the use of specific organic reactions to introduce the double bonds at the desired positions. One common method is the partial oxidation of unsaturated acids, which can be achieved using performic acid . This method allows for the selective introduction of double bonds at the 8th and 11th positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .

Analyse Chemischer Reaktionen

Types of Reactions: Hexadeca-8,11-dienoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can result in the formation of saturated fatty acids .

Wissenschaftliche Forschungsanwendungen

Hexadeca-8,11-dienoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and other organic compounds.

    Biology: Studied for its role in cellular processes and its potential effects on cell membranes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of specialty chemicals, including surfactants and lubricants

Wirkmechanismus

The mechanism of action of hexadeca-8,11-dienoic acid involves its interaction with various molecular targets and pathways. For example, its double bonds can participate in reactions with reactive oxygen species, potentially leading to the formation of bioactive metabolites. Additionally, its structure allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Hexadeca-8,11-dienoic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific double bond positions and its 16-carbon chain length, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Eigenschaften

109051-12-9

Molekularformel

C16H28O2

Molekulargewicht

252.39 g/mol

IUPAC-Name

hexadeca-8,11-dienoic acid

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,17,18)

InChI-Schlüssel

ZZIZDEKTTBZBJE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=CCC=CCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.